GABA-A Receptor Potency Comparison
In a direct head-to-head comparison using embryonic rat cortical neurons, AZD-3043 potentiated GABA (5 µM; EC20)-mediated chloride currents with an EC50 of 36 µM. Under identical experimental conditions, its direct structural analog propanidid exhibited an EC50 of 26 µM, while the widely used clinical standard propofol demonstrated substantially higher potency with an EC50 of 6 µM [1]. This places AZD-3043 at an intermediate potency level among GABAergic sedative-hypnotics.
| Evidence Dimension | Potentiation of GABA-A receptor-mediated chloride currents |
|---|---|
| Target Compound Data | EC50 = 36 µM |
| Comparator Or Baseline | Propanidid (EC50 = 26 µM); Propofol (EC50 = 6 µM) |
| Quantified Difference | AZD-3043 is 1.4-fold less potent than propanidid and 6-fold less potent than propofol at the GABA-A receptor |
| Conditions | Embryonic rat cortical neurons; whole-cell patch-clamp; GABA concentration fixed at 5 µM (EC20) |
Why This Matters
The intermediate GABAergic potency of AZD-3043 contributes to a distinct clinical profile that balances hypnotic efficacy with manageable side effects, differentiating it from both the less potent propanidid and the highly potent propofol.
- [1] Egan TD, et al. AZD-3043: a novel, metabolically labile sedative-hypnotic agent with rapid and predictable emergence from hypnosis. Anesthesiology. 2012;116(6):1267-1277. View Source
